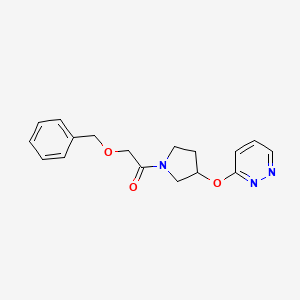

2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a multifunctional molecule that likely exhibits a range of chemical and physical properties due to its complex structure, which includes a pyrrolidine ring, a pyridazine moiety, and a benzyloxy group. While the specific compound is not directly studied in the provided papers, related structures and reactions can give insights into its potential characteristics and reactivity.

Synthesis Analysis

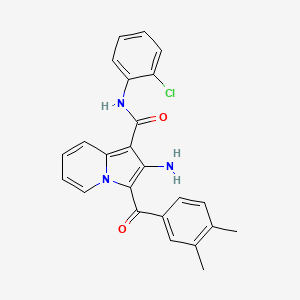

The synthesis of complex organic molecules often involves multi-step reactions, and the papers provided detail some related processes. For example, the synthesis of pyrrole derivatives can be achieved through multi-component coupling reactions, as demonstrated in the synthesis of a penta-substituted pyrrole derivative . This suggests that the synthesis of 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone could potentially be achieved through similar coupling reactions, possibly involving a pyrrolidine precursor and appropriate functionalization steps.

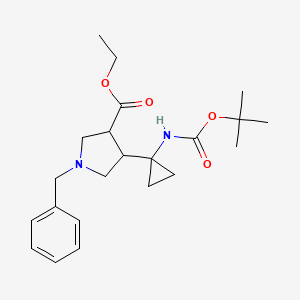

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The structure of related compounds has been studied using spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations can predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure of a synthesized compound . Such techniques would likely be applicable in analyzing the molecular structure of 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone.

Chemical Reactions Analysis

The reactivity of organic molecules can be influenced by the presence of different functional groups. The papers describe various reactions, such as redox cascades involving C-N and C-C bond formation , and photoinduced oxidative annulation to create polyheterocyclic structures . These reactions highlight the potential for 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone to undergo similar transformations, possibly leading to the formation of new rings or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of a pyrrolidine ring and a benzyloxy group could affect the compound's solubility, boiling point, and stability. The electrochemical study of related compounds has shown inhibition efficiency on metal surfaces, suggesting potential applications in corrosion inhibition . Additionally, the presence of a pyridazine moiety could confer unique electronic properties, as seen with pyridine derivatives exhibiting antioxidant and antimitotic activities .

Scientific Research Applications

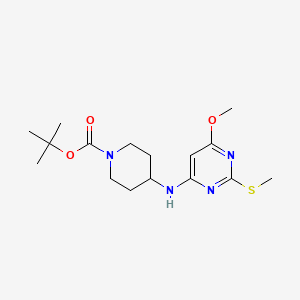

Anticancer Activity through Molecular Docking Studies

A study by Mehvish and Kumar (2022) focused on synthesizing new series of 3(2h)-one pyridazinone derivatives, aiming for potential antioxidant activity. This research utilized a base structure related to the chemical compound , employing molecular docking studies to assess anticancer activity. These derivatives demonstrated potent antioxidant properties at specific concentrations, indicating their therapeutic potential in cancer treatment through their interaction with molecular targets such as cyclin-dependent kinase protein and DNA-hexamer ATGCAT. The synthesized compounds underwent rigorous in-vitro antioxidant activity assessment, revealing significant potential as antioxidants (Mehvish & Kumar, 2022).

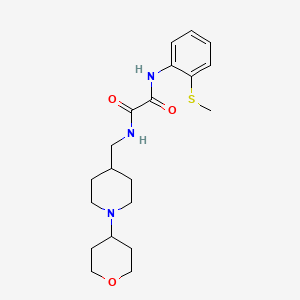

Antioxidant and Antimitotic Agent: Synthesis and in Silico ADME Studies

Another study by Pund et al. (2022) developed asymmetric derivatives with excellent yields, emphasizing the compound's utility in creating molecules with antioxidant and antimitotic activities. These molecules were compared against ascorbic acid and methotrexate, respectively, showing strong correlation in potential. This research underscores the compound's versatile applications in drug development, supported by comprehensive spectral characterization and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies, highlighting good drug-like characteristics based on Lipinski's rule of five (Pund et al., 2022).

Future Directions

The future directions for the research and development of “2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone” and similar compounds could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name |

2-phenylmethoxy-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(13-22-12-14-5-2-1-3-6-14)20-10-8-15(11-20)23-16-7-4-9-18-19-16/h1-7,9,15H,8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOGZYFNTORKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)

![4-[1-(2-Chloroacetyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2542079.png)

![3-Amino-1-thiaspiro[3.4]octan-2-one;hydrochloride](/img/structure/B2542081.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)

![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)

![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)

![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)